8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylpiperazine moiety and a fluorophenyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the benzylpiperazine and fluorophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including its effects on various biological pathways and its potential as a drug candidate.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Benzylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
- 8-(4-Benzylpiperazin-1-yl)-7-[(4-bromophenyl)methyl]-3-methylpurine-2,6-dione
- 8-(4-Benzylpiperazin-1-yl)-7-[(4-methylphenyl)methyl]-3-methylpurine-2,6-dione
Uniqueness
The uniqueness of 8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
895844-22-1 |
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Molecular Formula |
C24H25FN6O2 |
Molecular Weight |
448.502 |
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33) |
InChI Key |
XGXHBSGMMNTCMK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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